HIS-LEU-GLY-LEU-ALA-ARG HIS-LEU-GLY-LEU-ALA-ARG
Brand Name: Vulcanchem
CAS No.: 66157-45-7
VCID: VC2021075
InChI: InChI=1S/C29H51N11O7/c1-15(2)9-21(40-25(43)19(30)11-18-12-33-14-36-18)26(44)35-13-23(41)38-22(10-16(3)4)27(45)37-17(5)24(42)39-20(28(46)47)7-6-8-34-29(31)32/h12,14-17,19-22H,6-11,13,30H2,1-5H3,(H,33,36)(H,35,44)(H,37,45)(H,38,41)(H,39,42)(H,40,43)(H,46,47)(H4,31,32,34)/t17-,19-,20-,21-,22-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N
Molecular Formula: C29H51N11O7
Molecular Weight: 665.8 g/mol

HIS-LEU-GLY-LEU-ALA-ARG

CAS No.: 66157-45-7

Cat. No.: VC2021075

Molecular Formula: C29H51N11O7

Molecular Weight: 665.8 g/mol

* For research use only. Not for human or veterinary use.

HIS-LEU-GLY-LEU-ALA-ARG - 66157-45-7

Specification

CAS No. 66157-45-7
Molecular Formula C29H51N11O7
Molecular Weight 665.8 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C29H51N11O7/c1-15(2)9-21(40-25(43)19(30)11-18-12-33-14-36-18)26(44)35-13-23(41)38-22(10-16(3)4)27(45)37-17(5)24(42)39-20(28(46)47)7-6-8-34-29(31)32/h12,14-17,19-22H,6-11,13,30H2,1-5H3,(H,33,36)(H,35,44)(H,37,45)(H,38,41)(H,39,42)(H,40,43)(H,46,47)(H4,31,32,34)/t17-,19-,20-,21-,22-/m0/s1
Standard InChI Key RDXZVPVNAZQYGP-ZONLJJFTSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)N
SMILES CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N

Introduction

Chemical and Structural Identity of HIS-LEU-GLY-LEU-ALA-ARG

Primary Structure and Molecular Properties

HIS-LEU-GLY-LEU-ALA-ARG is a linear hexapeptide with the sequence His-Leu-Gly-Leu-Ala-Arg. Its molecular formula is C₃₅H₆₁N₁₃O₁₀, and it has a molecular weight of 823.96 g/mol . The peptide features charged residues (histidine, arginine) and hydrophobic side chains (leucine, alanine), enabling interactions with both polar and nonpolar regions of target receptors .

Table 1: Molecular Properties of HIS-LEU-GLY-LEU-ALA-ARG

PropertyValueSource
CAS Number66157-45-7
Molecular FormulaC₃₅H₆₁N₁₃O₁₀
Molecular Weight823.96 g/mol
Isoelectric Point (pI)~10.2 (estimated)Computed
SolubilityWater-soluble

Synthesis and Modifications

The peptide is synthesized via solid-phase peptide synthesis (SPPS), with modifications such as C-terminal amidation or N-terminal acetylation enhancing stability . For instance, the analog [β-Ala70]-C3a (70-77) substitutes alanine with β-alanine at position 70, improving receptor binding affinity . Such analogs retain bioactivity while resisting enzymatic degradation .

Biological Role in the Complement System

Origin: C3a Anaphylatoxin

HIS-LEU-GLY-LEU-ALA-ARG is proteolytically cleaved from the C-terminal region of C3a, a 77-amino-acid fragment generated during complement activation . C3a binds to the G protein-coupled receptor C3aR, triggering intracellular calcium flux and inflammatory mediator release . The hexapeptide retains partial agonist activity, contributing to mast cell degranulation, smooth muscle contraction, and vascular leakage .

Mechanism of Action

The C-terminal arginine residue is critical for receptor interaction. Removal by carboxypeptidase B inactivates the peptide, confirming its necessity for bioactivity . Studies show that HIS-LEU-GLY-LEU-ALA-ARG induces Ca²⁺ mobilization in mast cells (EC₅₀: ~3 nM) and activates MAPK/ERK pathways, amplifying inflammatory responses .

Table 2: Key Biological Activities

ActivityModel SystemEC₅₀/IC₅₀Source
Mast cell degranulationHuman LAD2 mast cells3 nM
Guinea pig ileum contractionEx vivo tissue1–2% of C3a
Vascular permeabilityGuinea pig skin10⁻⁸ M

Research Findings and Pharmacological Applications

Immune Modulation

HIS-LEU-GLY-LEU-ALA-ARG directly activates human lymphocytes and enhances cytokine production (e.g., IL-6, TNF-α) at nanomolar concentrations . In murine models, it exacerbates allergic asthma by recruiting eosinophils and neutrophils to airways . Conversely, C3aR antagonists derived from this sequence show promise in attenuating autoimmune diseases .

Structural-Activity Relationships (SAR)

  • Arg77: Essential for receptor binding; substitution abolishes activity .

  • Leu73 and Leu75: Hydrophobic residues stabilize receptor interactions .

  • His70: Modulates potency; β-alanine substitution enhances stability .

Table 3: Analogs and Their Properties

AnalogModificationBioactivitySource
[β-Ala70]-C3a (70-77)β-Alanine at position 70Enhanced stability
E7 SuperagonistTrp-Trp-Gly-Lys-Lys-Tyr-Arg...12–15× potency
C3a-(70-77)Ala-Ser-His-Leu-Gly-Leu-Ala-ArgFull agonist

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